Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate is formally identified by its Chemical Abstracts Service number 24011-61-8 and corresponds to the molecular formula C₁₁H₁₁NO₄. The compound exhibits a molecular weight of 221.21 grams per mole, establishing its position within the medium molecular weight range typical of bioactive heterocycles. The systematic nomenclature reflects the complex bicyclic architecture, where the benzoxazine core structure is substituted with both an oxo group at the 3-position and an ethyl carboxylate substituent at the 2-position.
The International Union of Pure and Applied Chemistry name for this compound is ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate, which provides clarity regarding the specific positioning of functional groups within the heterocyclic framework. Alternative nomenclature systems recognize this structure as ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, emphasizing the partially saturated nature of the oxazine ring. The Simplified Molecular Input Line Entry System representation is documented as O=C(C(OC1=CC=CC=C1N2)C2=O)OCC, providing a standardized linear notation for computational and database applications.
Table 1: Chemical Identifiers and Physical Properties
The structural complexity of ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate is further exemplified by its multiple synonyms in chemical literature. These include ethyl 3-oxo-3,4-dihydro-2h-1,4-benzoxazine-2-carboxylate and ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate, reflecting variations in hydrogen positioning and tautomeric forms. The compound is also catalogued under the designation MFCD14280950 in the MDL Information Systems database, facilitating cross-referencing across multiple chemical information platforms.
Historical Context and Discovery
The development of benzoxazine chemistry traces its origins to the pioneering work conducted in the mid-twentieth century, when researchers first successfully synthesized oxazine compounds in 1944 through the application of traditional Mannich condensation reactions involving phenol, formaldehyde, and amines. This foundational methodology established the groundwork for subsequent investigations into more complex benzoxazine derivatives, including compounds bearing additional functional groups such as carboxylate esters.
The specific compound ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate was first documented in chemical databases in 2006, indicating its relatively recent emergence in the literature compared to simpler benzoxazine structures. The creation date of October 27, 2006, in the PubChem database represents the formal recognition of this compound as a distinct chemical entity worthy of systematic study and characterization. Subsequent modifications to the database entry, most recently updated in May 2025, reflect ongoing research interest and accumulating knowledge regarding this compound's properties and applications.
The evolution of benzoxazine chemistry has been driven by the recognition that these heterocyclic systems possess unique electronic and steric properties that distinguish them from other nitrogen-containing aromatics. Early investigations focused primarily on simple benzoxazine structures, but the field gradually expanded to encompass more sophisticated derivatives incorporating additional heteroatoms and functional groups. The introduction of carboxylate ester functionalities, as exemplified by ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate, represents a significant advancement in the field, as these modifications provide enhanced solubility characteristics and reactivity profiles suitable for pharmaceutical applications.
Table 2: Historical Milestones in Benzoxazine Chemistry
Significance in Heterocyclic Chemistry
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, particularly in the context of nitrogen and oxygen-containing bicyclic systems. The compound exemplifies the sophisticated molecular architecture achievable through the strategic combination of aromatic and aliphatic ring systems with carefully positioned heteroatoms. This structural complexity contributes to unique electronic properties that differentiate benzoxazine derivatives from other heterocyclic families and enable their application in diverse chemical and biological contexts.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the 1,4-benzoxazine class, which has demonstrated remarkable versatility in medicinal chemistry applications. Research has established that 1,4-benzoxazine derivatives possess various pharmacological properties, including antifungal, antistrophic, antihypertensive, anti-Parkinson, anti-Alzheimer, anti-Huntington, antibacterial, and antirheumatic activities. These broad-spectrum biological activities reflect the ability of the benzoxazine scaffold to interact with multiple biological targets through various mechanisms of action.
The structural features of ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate contribute to its chemical stability and reactivity profile, making it particularly valuable as a synthetic intermediate in the preparation of more complex pharmaceutical compounds. The presence of the ethyl carboxylate group provides opportunities for further chemical modification through ester hydrolysis, transesterification, or amidation reactions, while the oxo functionality offers additional sites for nucleophilic attack or reduction reactions. This combination of reactive sites enables the compound to serve as a versatile building block in multi-step synthetic sequences.
Recent advances in benzoxazine chemistry have emphasized the importance of substituent effects on biological activity and chemical reactivity. The specific positioning of the oxo and carboxylate groups in ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate creates a unique electronic environment that influences both the compound's intrinsic properties and its interactions with biological macromolecules. Studies have demonstrated that such compounds can effectively modulate hypoxia-induced gene expression, including hypoxia-inducible factor-1α, P21, and vascular endothelial growth factor, suggesting potential applications in cancer chemotherapy and other therapeutic areas.
The synthetic accessibility of ethyl 3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate through various methodological approaches has further enhanced its significance in heterocyclic chemistry. Contemporary synthetic strategies have evolved to include oxidative ring closure mechanisms using triethylamine and iodine-mediated processes, which provide efficient access to the benzoxazine core structure from readily available starting materials. These methodological advances have facilitated broader investigation of structure-activity relationships within the benzoxazine family and have contributed to the development of more potent and selective pharmaceutical agents.
Table 3: Structural Features and Their Chemical Significance
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Benzoxazine core | Provides aromatic stability and heteroatom interactions | Enhanced biological activity and selectivity |
| 3-oxo substitution | Creates electrophilic center for nucleophilic reactions | Increased reactivity and synthetic versatility |
| 2-carboxylate ester | Enables further chemical modifications | Improved solubility and synthetic accessibility |
| Fused ring system | Contributes to molecular rigidity and specificity | Enhanced target selectivity and stability |
Properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYABMNPWWVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminophenol Derivatives with Carbonyl Compounds
The most common approach to synthesize the benzoxazine core involves the cyclization of an o-aminophenol or its derivatives with aldehydes or ketones under acidic or basic conditions. This step forms the 1,4-oxazine ring by intramolecular nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure.
- Typical conditions: Acidic catalysis (e.g., p-toluenesulfonic acid) or base catalysis (e.g., triethylamine) in solvents like ethanol or dichloromethane.
- Example: Reaction of salicylamide with ethyl chloroformate in the presence of triethylamine leads to the formation of the ester-functionalized benzoxazine ring.
Introduction of the Ethyl Ester Group
The ester group at position 2 is commonly introduced via esterification or by using ester-containing precursors:
- Esterification: Carboxylic acid intermediates can be esterified with ethanol using dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
- Use of ethyl chloroformate: Reacting salicylamide with ethyl chloroformate under basic conditions directly installs the ethyl ester functionality during ring formation.
Oxidation to Introduce the 3-Oxo Functionality
The keto group at position 3 can be introduced by oxidation of the corresponding dihydrobenzoxazine intermediates:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other mild oxidants are used to selectively oxidize the 3-position to a ketone without degrading the heterocyclic ring.
- Alternative: Some synthetic routes start from 3-oxo precursors or use metal-catalyzed oxidation methods to achieve the ketone functionality.
N-Alkylation and Functional Group Modifications
In some synthetic routes, N-alkylation or substitution at other positions is performed to modify the benzoxazine ring:
- N-alkylation: Using organozinc reagents such as dimethylzinc (Me2Zn) under nitrogen atmosphere at low temperature (0°C) followed by quenching with aqueous solutions can introduce alkyl groups at nitrogen, which may be a step in preparing substituted benzoxazines.
- Tosylation: Introduction of tosyl groups (p-toluenesulfonyl) on the nitrogen or oxygen atoms can be achieved by reaction with tosyl chloride in the presence of bases like pyridine or triethylamine.
Representative Synthetic Route Example
Reaction Conditions and Optimization
- Temperature: Cyclization and oxidation steps are typically performed at room temperature to moderate heating (up to 65°C) to balance reaction rate and selectivity.
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), ethanol, and toluene depending on the step.
- Atmosphere: Nitrogen or inert atmosphere is used during sensitive steps like organozinc additions to prevent oxidation or moisture interference.
- Workup: Quenching with water or aqueous salts (e.g., Rochelle salt) followed by extraction with organic solvents and drying over anhydrous magnesium sulfate is standard.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic proton signals for benzoxazine ring protons and ester methyl groups confirm structure.
- IR Spectroscopy: Strong absorption bands for carbonyl groups (ester and ketone) around 1760-1780 cm⁻¹ and 1680-1720 cm⁻¹ respectively.
- Elemental Analysis: Confirms molecular formula and purity, with close agreement between calculated and found values.
- Melting Point: Crystalline intermediates and final products show consistent melting points (e.g., 162-166 °C for oxalate salts).
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Esterification | Salicylamide + ethyl chloroformate | Triethylamine, acid/base catalyst | RT to 65°C, organic solvents | Direct formation of ester and ring | Requires careful control of pH |
| Oxidation | Dihydrobenzoxazine intermediates | KMnO4, CrO3 | Mild heating, controlled addition | Selective ketone formation | Overoxidation risk |
| N-Alkylation | Benzoxazine intermediate | Me2Zn, Et2Zn | 0°C, inert atmosphere | Introduces alkyl groups | Sensitive to moisture/air |
| Tosylation | Benzoxazine intermediate | Tosyl chloride, base | RT, organic solvent | Protecting group installation | Additional purification needed |
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced keto groups.
Substitution: Substituted oxazine derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been studied for its potential therapeutic effects. The following are key areas of interest:
Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazines exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL .
Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Fusarium oxysporum, outperforming some commercial fungicides in efficacy .
Anticancer Potential
Benzoxazine derivatives are increasingly being explored for their anticancer properties. This compound is part of ongoing research aimed at identifying novel compounds that can target cancer cells effectively .
Reaction Conditions
A common method includes the reaction of anthranilic acid with ethyl chloroformate under basic conditions to form the benzoxazine ring structure. The process may require specific temperature and solvent conditions to optimize yield and purity .
Yield and Purity
Reported yields for the synthesis vary but can reach up to 40% under optimized conditions. The purity of synthesized compounds is generally above 95%, making them suitable for further biological testing .
Industrial Applications
Beyond pharmacological uses, this compound has potential applications in materials science:
Polymer Chemistry
Benzoxazines are increasingly used as precursors in the development of thermosetting polymers due to their excellent thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance performance characteristics .
Agrochemicals
Given its biological activity against pests and pathogens, this compound is being investigated for use in agricultural formulations aimed at improving crop protection strategies .
Mechanism of Action
The mechanism by which ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
Benzoxazine vs. Benzothiazine
Replacing the oxygen atom in the oxazine ring with sulfur yields benzothiazine analogs (e.g., Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate, CAS 204863-53-6). Key differences include:
- Molecular Weight: 237.27 (benzothiazine) vs. ~221.21 (benzoxazine, estimated from C10H9NO4 in ) .
Pyrido-Oxazine Derivatives
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate introduces a pyridine ring, increasing aromaticity and hydrogen-bonding capacity, which may enhance target binding .
Substituent Effects on the Benzoxazine Core
Substituents at positions 4, 6, and 7 significantly alter physicochemical and biological properties:
Alkylation and Functionalization
Cross-Coupling Reactions
Antioxidant and Enzyme Inhibition
- Na/H Exchange Inhibition : N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidines show IC50 values of 0.036–0.073 µM, with ethyl/isopropyl substituents enhancing potency .
- Thiazine Analogs : Benzothiazine derivatives (e.g., Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate) may exhibit divergent antioxidant profiles due to sulfur’s redox activity .
Physicochemical Properties
Biological Activity
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, a compound belonging to the benzoxazine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
- IUPAC Name : this compound
- CAS Number : 154365-33-0
Recent studies have highlighted the compound's role as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs has been linked to anticancer activity, as it can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Biological Activities
-
Anticancer Activity
- This compound has shown promising anticancer effects in various studies. For instance, compounds derived from this structure demonstrated cytotoxicity against several human cancer cell lines including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cells. The most potent derivatives exhibited IC50 values in the micromolar range .
- A study reported that specific derivatives affected the cell cycle and induced apoptosis similarly to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
- Antimicrobial Activity
- Anti-inflammatory Effects
Case Study 1: HDAC Inhibition and Cancer Treatment
A recent study synthesized various derivatives of ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine and evaluated their effects on HDAC activity. The most effective compounds were found to significantly reduce cell viability in cancer cell lines with IC50 values ranging from 1.498 µM to 1.794 µM. These findings support the potential use of these compounds as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Screening
In a screening assay against common bacterial pathogens, derivatives of ethyl 3-oxo-benzoxazine exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions these compounds as candidates for further development in antimicrobial therapies .
Research Findings Summary Table
| Activity Type | Assay Type | Cell Lines/Pathogens | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Cytotoxicity | SW620, PC-3, NCI-H23 | 1.498 - 1.794 µM |
| Antimicrobial | MIC Assay | Various bacterial strains | Not specified |
| Anti-inflammatory | Cytokine modulation | In vitro models | Not quantified |
Q & A
Q. What are the common synthetic routes for Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic N-alkylation or phase-transfer catalysis (PTC). For example:
- One-pot N-alkylation : Reacting β-keto esters with disulfides in toluene under reflux (80°C, 19 h) with K₂CO₃ and TBAB yields derivatives (e.g., 69% yield for ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate) .
- Phase-transfer catalysis : Selective alkylation at position 2 or 4 is achieved using NaH as a base, enabling regioselectivity .
Key Factors : Solvent choice (toluene, THF), base (K₂CO₃, NaH), and reaction time significantly impact yield. Longer reflux times (e.g., 19 h) improve conversion but may require purification via flash column chromatography (FCC) .
Q. How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- HRMS (ESI+) : Confirms molecular weight (e.g., m/z 340.1548 [M + H]+ for a derivative) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1755 cm⁻¹ for ester groups) .
- ¹H NMR : Resolves substituent positions (e.g., methylene protons in the oxazine ring at δ 4.2–4.5 ppm) .
- Purification : FCC with CH₂Cl₂/MeOH (99:1 v/v) ensures >97% purity .
Advanced Research Questions
Q. How can regioselective alkylation be achieved at specific positions of the benzoxazine ring?
Methodological Answer:
- Position 4 alkylation : Use p-methoxybenzyl chloride (PMBCl) with TBAB and K₂CO₃ in toluene under reflux to target the N-atom .
- Position 2 alkylation : Employ NaH as a base in THF to selectively alkylate the ester-bearing carbon .
Key Insight : Steric and electronic effects dictate reactivity. Bulky groups (e.g., PMB) favor N-alkylation, while strong bases like NaH promote C-alkylation .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Substituent analysis : Compare electron-withdrawing (e.g., Br) vs. electron-donating groups (e.g., OMe). For example, bromo substituents at position 6 reduce reactivity in Suzuki couplings compared to aryl groups .
- Structure-activity relationship (SAR) studies : Optimize PARP1 inhibition by introducing polar groups (e.g., (Z)-2-(4-hydroxybenzylidene) derivatives achieve IC₅₀ = 0.082 µM) .
Data-Driven Approach : Use computational modeling (e.g., AM1 semi-empirical analysis) to predict conformational preferences and bioactivity .
Q. How to design experiments to assess antioxidant potential in fibroblast models?
Methodological Answer:
- Hybrid synthesis : Attach antioxidant moieties (e.g., 4-methoxybenzyl) to the benzoxazine core via reductive amination .
- In vitro assays : Measure ROS scavenging in young vs. senescent fibroblasts using DCFH-DA probes.
- Dose-response analysis : Test derivatives at 1–100 µM, monitoring cell viability via MTT assays .
Q. What are the challenges in synthesizing halogenated derivatives?
Methodological Answer:
- Bromination : Direct bromination at position 6 requires electrophilic substitution under acidic conditions, but competing side reactions (e.g., ring-opening) necessitate careful stoichiometry .
- Purification : Halogenated derivatives (e.g., 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate) often require repeated FCC due to low solubility .
Workaround : Use Suzuki coupling to introduce aryl groups post-bromination, improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
